4-propyl-3,4a,5,10b-tetrahydro-2H-chromeno[4,3-b][1,4]oxazin-9-ol;hydrochloride
CAS No.:
Cat. No.: VC16526252
Molecular Formula: C14H20ClNO3
Molecular Weight: 285.76 g/mol
* For research use only. Not for human or veterinary use.
![4-propyl-3,4a,5,10b-tetrahydro-2H-chromeno[4,3-b][1,4]oxazin-9-ol;hydrochloride -](/images/structure/VC16526252.png)
Specification
Molecular Formula | C14H20ClNO3 |
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Molecular Weight | 285.76 g/mol |
IUPAC Name | 4-propyl-3,4a,5,10b-tetrahydro-2H-chromeno[4,3-b][1,4]oxazin-9-ol;hydrochloride |
Standard InChI | InChI=1S/C14H19NO3.ClH/c1-2-5-15-6-7-17-14-11-8-10(16)3-4-13(11)18-9-12(14)15;/h3-4,8,12,14,16H,2,5-7,9H2,1H3;1H |
Standard InChI Key | DCFXOTRONMKUJB-UHFFFAOYSA-N |
Canonical SMILES | CCCN1CCOC2C1COC3=C2C=C(C=C3)O.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The parent compound, 4-propyl-3,4a,5,10b-tetrahydro-2H-chromeno[4,3-b] oxazin-9-ol (PD-128907), features a benzopyrano-oxazine scaffold with a propyl substituent at position 4. The hydrochloride salt introduces a protonated amine, enhancing solubility and stability. X-ray crystallography and NMR studies confirm the (4aR,10bR)-rel configuration, where the chromene ring system adopts a boat-like conformation, and the oxazine ring exhibits partial saturation .
Table 1: Key Molecular Properties
The stereochemical arrangement critically influences receptor binding. The trans-configuration of the propyl group and oxazine oxygen optimizes interactions with the D3 receptor’s hydrophobic pocket.
Synthetic Pathways
Synthesis of PD-128907 hydrochloride involves a multi-step sequence:
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Chromene Formation: Condensation of resorcinol derivatives with propionaldehyde under acidic conditions yields the chromene backbone .
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Oxazine Ring Closure: Reaction with ethylene oxide derivatives introduces the oxazine ring, with stereocontrol achieved via chiral auxiliaries .
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Salt Formation: Treatment with hydrochloric acid produces the hydrochloride salt, confirmed by elemental analysis and mass spectrometry.
Challenges include minimizing racemization during oxazine formation and achieving high enantiomeric purity (>98%), as even minor stereochemical impurities can alter pharmacological profiles .
Pharmacological Profile
Dopamine D3 Receptor Agonism
PD-128907 hydrochloride exhibits nanomolar affinity for dopamine D3 receptors () with >100-fold selectivity over D2 receptors. In rodent models, it suppresses cocaine self-administration at doses of 0.1–1 mg/kg, suggesting therapeutic potential for substance use disorders. The compound’s efficacy stems from its ability to stabilize the D3 receptor’s high-affinity state, as demonstrated in GTPγS binding assays .
Table 2: Pharmacokinetic Parameters
Parameter | Value | Model |
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(D3) | 3.8 nM | |
Plasma Half-Life | 2.3 hours (rat) | |
Brain Penetration | LogBB = 0.81 |
Behavioral Effects
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Yawning Response: In rats, 0.3 mg/kg i.p. induces yawning via D3-mediated activation of hypothalamic neurons.
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Locomotor Activity: Doses >1 mg/kg reduce exploratory behavior in open-field tests, reversible by D3 antagonists like SB-277011A .
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Atypical Antipsychotic Effects: At 5 mg/kg, PD-128907 hydrochloride attenuates amphetamine-induced hyperlocomotion without catalepsy, distinguishing it from D2-preferring drugs .
Therapeutic Implications
Addiction Treatment
In squirrel monkeys, chronic administration (0.03 mg/kg/hr) decreases cocaine-seeking behavior by 70%, correlating with reduced dopamine release in the nucleus accumbens. This effect persists for 48 hours post-treatment, indicating long-lasting modulation of mesolimbic pathways.
Neuropsychiatric Disorders
Preliminary studies suggest efficacy in models of schizophrenia:
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